(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol
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Overview
Description
(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol is a chiral compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential for various chemical reactions.
Scientific Research Applications
(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring chiral intermediates.
Industry: The compound is employed in the production of fine chemicals and agrochemicals
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It’s structurally similar to efinaconazole , an antifungal agent that primarily targets the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
As an analog of Efinaconazole, (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol might also inhibit the activity of lanosterol 14α-demethylase . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The resulting changes can lead to cell death, thereby exerting an antifungal effect .
Biochemical Pathways
The compound’s potential inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of toxic methylated sterol precursors disrupt membrane structure and function, impairing fungal growth .
Result of Action
The potential antifungal action of this compound could result in the disruption of fungal cell membrane integrity, leading to cell death . This effect would manifest at the molecular level as a disruption in ergosterol biosynthesis and at the cellular level as impaired fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method involves the use of ketoreductases (KREDs) which catalyze the reduction of the ketone precursor with high stereoselectivity . The reaction conditions often include the use of solvents like toluene and reducing agents such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These processes leverage the high chemo-, regio-, and enantio-selectivity of KREDs, making them suitable for large-scale production . The biocatalytic approach is also environmentally friendly, reducing the need for hazardous chemicals and complex post-treatment processes.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol: This compound is similar in structure but has different fluorine atom positions, affecting its chemical properties and reactivity.
2-chloro-1-(2,4-difluorophenyl)ethanone: The ketone precursor used in the synthesis of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the specific positioning of the chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDHEANGPFVUIE-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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